molecular formula C13H18N2O4 B2787873 benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate CAS No. 1636893-96-3

benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate

Cat. No.: B2787873
CAS No.: 1636893-96-3
M. Wt: 266.297
InChI Key: UHDXTVDZEDTBJG-UHFFFAOYSA-N
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Description

Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is a chemical compound with the molecular formula C13H18N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and a methoxy(methyl)carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-methoxy-2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Benzyl N-{2-[methoxy(methyl)amino]ethyl}carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate shares similarities with other carbamate compounds, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-15(18-2)12(16)8-9-14-13(17)19-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXTVDZEDTBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCNC(=O)OCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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